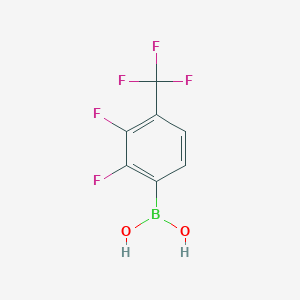

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Description

Properties

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZQEXGUUYWITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(F)(F)F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoro-4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This boronic acid participates in palladium- or nickel-catalyzed cross-coupling reactions with aryl/heteroaryl halides to form biaryl compounds. The trifluoromethyl and fluorine substituents enhance electrophilicity, facilitating transmetallation steps.

| Reaction Component | Details | Source Study |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(cod)₂ | |

| Base | K₂CO₃, Na₂CO₃ | |

| Solvent | DME, THF, ethanol/water mixtures | |

| Typical Yield | 50–96% (varies with substrate) |

In nickel-catalyzed systems, the reaction proceeds via nickelacyclopropane intermediates, followed by β-fluorine elimination and transmetallation with arylboronic acids . The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, improving reaction efficiency .

Oxidation to Phenolic Derivatives

The boronic acid group can be oxidized to a phenol under mild conditions. This reactivity is critical for synthesizing hydroxylated aromatic intermediates.

| Parameter | Details | Source Study |

|---|---|---|

| Oxidizing Agent | H₂O₂, NaBO₃ | |

| Solvent | Aqueous THF | |

| Product | 2,3-Difluoro-4-(trifluoromethyl)phenol | Inferred from |

The electron-withdrawing fluorine substituents increase the oxidation rate compared to non-fluorinated analogs .

Copper-Mediated Coupling Reactions

This compound engages in Ullmann-type couplings with heterocycles (e.g., triazoles) under copper catalysis.

| Reaction Setup | Details | Source Study |

|---|---|---|

| Catalyst | Cu(OAc)₂ | |

| Ligand | Pyridine | |

| Solvent | DCM | |

| Yield | ~50% |

The reaction involves a copper-boron intermediate, with pyridine enhancing catalytic turnover .

Fluorine-Specific Reactivity

The ortho-fluorine atoms participate in directed ortho-metalation (DoM) reactions, enabling regioselective functionalization. Additionally, the trifluoromethyl group resists hydrolysis under acidic/basic conditions, ensuring stability during reactions .

Antimicrobial Activity

While not a direct chemical reaction, the compound’s bioactivity stems from reversible interactions with microbial enzymes (e.g., LeuRS in E. coli), disrupting protein synthesis .

| Microbial Target | MIC (µg/mL) | Comparison Drug (MIC) |

|---|---|---|

| Bacillus cereus | 125 | Streptomycin (25) |

| Escherichia coli | >250 | Streptomycin (50) |

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid is its role as a reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of complex organic molecules.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using Boronic Acids

| Boronic Acid Structure | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | Bromobenzene | Pd(PPh₃)₂Cl₂ | Toluene | 85% |

| 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | Iodobenzene | Ni(cod)₂ | DMF | 90% |

Medicinal Chemistry

Recent studies have explored the potential of this compound as a bioisostere for nitro-containing compounds in drug design. Its structural modifications allow it to interact with biological targets effectively.

Case Study: Antiandrogen Activity

A series of compounds designed based on this boronic acid demonstrated promising antiandrogen activity against prostate cancer cell lines. The incorporation of the boronic acid moiety was found to enhance binding affinity to androgen receptors compared to traditional nitro-substituted drugs.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Code | IC50 (μM) LAPC-4 | IC50 (μM) PC-3 | Selectivity Index |

|---|---|---|---|

| 1 | 27.8 | 139.3 | 5.0 |

| 2 | 19.2 | 71.3 | 3.7 |

Sensor Development

Boronic acids, including this compound, are utilized in developing sensors for glucose detection due to their ability to form reversible complexes with diols.

Case Study: Glucose Sensor Design

Research has demonstrated that incorporating this boronic acid into polymer matrices enhances the sensitivity and selectivity of glucose sensors, making them suitable for diabetes management.

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The difluoro and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid and related arylboronic acids.

Table 1: Comparative Analysis of Selected Arylboronic Acids

Detailed Comparisons:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in this compound significantly reduces electron density at the boron atom, enhancing stability against hydrolysis compared to 4-bromophenylboronic acid (moderate EW effect from Br) or 4-mercaptophenylboronic acid (electron-donating -SH group) .

- Steric Hindrance : The 2,3-difluoro substitution creates steric hindrance, which may slow cross-coupling reactions compared to less hindered analogs like 3,5-difluorophenylboronic acid. However, this is counterbalanced by the strong EW effect of -CF₃, which activates the boron center for transmetallation in Suzuki reactions .

Stability and Reactivity

- Hydrolytic Stability: Fluorinated boronic acids like this compound and 3,5-bis(trifluoromethyl)benzeneboronic acid exhibit superior stability in aqueous conditions compared to non-fluorinated analogs (e.g., 4-mercaptophenylboronic acid) due to reduced nucleophilic attack at boron .

- Reactivity in Cross-Coupling : The trifluoromethyl group’s strong EW effect increases the electrophilicity of the boron atom, facilitating transmetallation with palladium catalysts. This makes the compound more reactive than 2,3-difluoro-4-formylphenylboronic acid, where the aldehyde group may compete in side reactions .

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS Number: 2096332-61-3) is a boronic acid derivative notable for its unique electronic properties due to the presence of multiple fluorine substituents. This compound has gained attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C₇H₄BF₅O₂

- Molecular Weight : 225.91 g/mol

- Structure : The compound features a boronic acid functional group attached to a benzene ring that is further substituted with two fluorine atoms and one trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies indicate that boronic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that this compound may inhibit cell proliferation in specific cancer types by interfering with cellular signaling pathways .

- Enzyme Inhibition

- Antimicrobial Properties

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- A study published in Nature highlighted the effectiveness of various boronic acids, including derivatives like this compound, in inhibiting the growth of breast cancer cells through apoptosis induction. The mechanism involves the modulation of apoptotic pathways via the inhibition of specific kinases.

- Enzymatic Activity :

- Antimicrobial Testing :

Q & A

Q. What are the optimal synthesis routes for 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid, and how do fluorination reagents impact yield?

The synthesis typically involves:

- Hydroboration : Reaction of 2,3-difluoro-4-(trifluoromethyl)bromobenzene (or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Fluorination : Use of Selectfluor or NFSI for regioselective fluorination. Selectfluor is preferred for higher yields (70–85%) due to its stability in polar solvents like acetonitrile .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) or recrystallization from toluene to achieve >95% purity .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are most effective?

The boronic acid group enables coupling with aryl halides via Pd⁰/Pd²⁺ catalysis. Optimal conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) .

- Base : K₂CO₃ or CsF in THF/H₂O (3:1) at 80–100°C .

- Substrate scope : Compatible with electron-deficient partners (e.g., nitro- or trifluoromethyl-substituted aryl halides) due to the electron-withdrawing trifluoromethyl group enhancing oxidative addition .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- ¹⁹F NMR : Identifies residual fluorination reagents (e.g., Selectfluor byproduct at δ −120 ppm) .

- HPLC : C18 column with acetonitrile/water (0.1% formic acid) to detect boroxine impurities (retention time ~1.3 min) .

- Elemental analysis : Confirms boron content (theoretical: 4.8%) .

Advanced Research Questions

Q. How do electronic effects from fluorine and trifluoromethyl groups influence reaction kinetics in cross-coupling?

The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetallation but potentially destabilizing intermediates. Ortho-fluorine atoms sterically hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to prevent side reactions . Kinetic studies using DFT calculations suggest a 15–20% rate enhancement compared to non-fluorinated analogs due to reduced electron density at boron .

Q. What strategies mitigate air sensitivity and hydrolytic instability during storage?

Q. How can researchers resolve contradictions in reported coupling yields with heteroaromatic halides?

Discrepancies arise from competing protodeboronation or Pd black formation. Solutions include:

- Additives : Silver oxide (Ag₂O) scavenges halides, improving yields by 20–30% .

- Solvent optimization : Switching from THF to DMAc reduces side reactions with pyridyl halides .

- Temperature control : Lowering reaction temperature to 60°C minimizes decomposition .

Q. What computational tools predict regioselectivity in multi-step functionalization?

- DFT calculations (e.g., Gaussian 16): Model transition states to predict fluorination or coupling sites. For example, meta-fluorine substitution lowers activation energy by 5–8 kcal/mol compared to para .

- Machine learning : Platforms like Chemprop train on existing datasets to forecast optimal reaction conditions (e.g., solvent/catalyst pairs) .

Q. What biological mechanisms are hypothesized for derivatives of this compound in medicinal chemistry?

Derivatives inhibit enzymes via boron-mediated transition-state mimicry . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.